molecular formula C9H15BO4 B578360 4-Isopropoxyphenylboronic acid, hydrate CAS No. 1256355-64-2

4-Isopropoxyphenylboronic acid, hydrate

Cat. No.: B578360
CAS No.: 1256355-64-2
M. Wt: 198.025
InChI Key: ONOFEMDDNLFOFD-UHFFFAOYSA-N
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Description

4-Isopropoxyphenylboronic acid, hydrate is an organic compound with the molecular formula C9H13BO3.H2O. It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further bonded to a boronic acid group. The hydrate form indicates the presence of water molecules in its crystalline structure .

Safety and Hazards

4-Isopropoxyphenylboronic acid, hydrate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including 4-Isopropoxyphenylboronic acid, hydrate, may have promising applications in medicinal chemistry in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropoxyphenylboronic acid, hydrate can be synthesized through various methods. One common approach involves the reaction of 4-bromoanisole with isopropyl magnesium chloride (Grignard reagent) to form 4-isopropoxyanisole. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 4-isopropoxyphenylboronic acid. The hydrate form is obtained by crystallizing the compound from water or aqueous solvents .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxyphenylboronic acid, hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

    Phenols: From oxidation reactions.

    Substituted Phenylboronic Acids: From substitution reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxyphenylboronic acid, hydrate is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in cases where specific steric and electronic effects are desired .

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOFEMDDNLFOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(C)C)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681897
Record name {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-64-2
Record name Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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